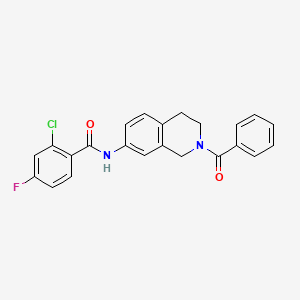

![molecular formula C18H14N2O2S3 B2857235 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide CAS No. 2185590-68-3](/img/structure/B2857235.png)

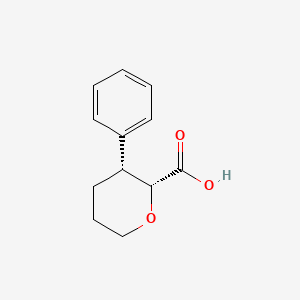

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide” is a compound that belongs to the class of benzo[d]thiazole-2-carboxamides . These compounds have been reported as a new class of potent anti-mycobacterial agents .

Synthesis Analysis

The synthesis of benzo[d]thiazole-2-carboxamides involves a CDI-mediated direct coupling of benzo[d]thiazole-2-carboxylic acids with aromatic amines . This process includes a green protocol for the synthesis of ethyl benzo[d]thiazole-2-carboxylates, which are precursors of the desired carboxylic acids .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Benzothiazole derivatives and their metal complexes possess a wide range of pharmacological properties . They have been found to have antibacterial , antifungal , antioxidant , antimicrobial , and anti-proliferative properties. They also show activity as anti-convulsants , falcipain inhibitors , anti-HIV agents , anti-Parkinson’s agents , anti-diabetic agents , and anti-leishmanial agents .

Industrial Applications

2-Aryl benzothiazoles, a type of benzothiazole derivative, have significant industrial applications . For example, 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities . They are used in bacterial detection and as electrophosphorescent emitters in OLEDs .

Potential EGFR Inhibitors

A series of benzo[d]thiazole-2-carboxamide derivatives have been designed and synthesized for evaluation as potential inhibitors of the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a significant role in the development, progression, aggressiveness, and metastasis of many solid tumors . Inhibiting EGFR is a promising antitumor therapeutic strategy .

α-Glucosidase Inhibitor Activity

Some benzothiazole derivatives have been synthesized and examined for their α-glucosidase inhibitor activity . α-Glucosidase is an enzyme involved in the breakdown of carbohydrates, and inhibitors of this enzyme can be used in the treatment of diabetes .

Fluorescent Probes

Benzothiazole derivatives can be used as fluorescent probes for analyte detection . This makes them useful in various fields, including biological research, medical diagnostics, and environmental monitoring .

Ligand-Centered Fluorescence

Benzothiazole-based metal complexes can exhibit ligand-centered fluorescence . This property can be exploited in the design of materials for optoelectronic devices .

Wirkmechanismus

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a type of tyrosine kinase that plays a significant role in cell life and is widely distributed in cells . It has been associated with the development, progression, aggressiveness, and metastasis of many solid tumors . Another potential target is the ATP-phosphoribosyl transferase (ATP-PRTase) , a metabolic enzyme unique to Mycobacterium tuberculosis (Mtb) .

Mode of Action

The compound interacts with its targets, leading to their inhibition . In the case of EGFR, the compound’s interaction results in the inhibition of the receptor, which is overexpressed in certain cancer cell lines . For ATP-PRTase, the compound acts as an inhibitor, disrupting the enzyme’s function .

Biochemical Pathways

The inhibition of EGFR disrupts the downstream signaling pathways that are crucial for cell proliferation and survival . Similarly, the inhibition of ATP-PRTase disrupts the metabolic processes of Mtb, affecting its survival .

Pharmacokinetics

The compound’s design and synthesis were based on in silico admet predictions , suggesting that its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties were considered during its development.

Result of Action

The compound exhibits cytotoxic activities against EGFR high-expressed cancer cell lines (A549, HeLa, and SW480), while showing weak cytotoxic effects against EGFR low-expressed cell line (HepG2) and human liver normal cell line (HL7702) . This suggests that the compound’s action results in the death of cancer cells overexpressing EGFR .

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S3/c21-13(16-6-5-14(24-16)11-7-8-23-10-11)9-19-17(22)18-20-12-3-1-2-4-15(12)25-18/h1-8,10,13,21H,9H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPKUQMTUUWQGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2857152.png)

![(E)-4-(Dimethylamino)-N-[1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]but-2-enamide](/img/structure/B2857155.png)

![3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857158.png)